molecular formula C11H13BrO4S B12090849 Ethyl 2-(3-bromobenzenesulfonyl)propanoate

Ethyl 2-(3-bromobenzenesulfonyl)propanoate

Cat. No.: B12090849
M. Wt: 321.19 g/mol
InChI Key: SBZYSDWJWPZEQM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-Bromobenzenesulfonyl)propanoate is a chemical compound with the molecular formula C11H13BrO4S and a molecular weight of 321.19 g/mol . This ester features a 3-bromobenzenesulfonyl functional group, a motif of significant interest in synthetic and medicinal chemistry. Sulfonyl-containing compounds are widely utilized as key intermediates and building blocks in organic synthesis. Researchers value this structural class for its potential in developing novel compounds and materials. The specific properties and applications of this compound are an active area of research. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrO4S

Molecular Weight

321.19 g/mol

IUPAC Name

ethyl 2-(3-bromophenyl)sulfonylpropanoate

InChI

InChI=1S/C11H13BrO4S/c1-3-16-11(13)8(2)17(14,15)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3

InChI Key

SBZYSDWJWPZEQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis of Ethyl 2-(3-Bromobenzenesulfonyl)propanoate

A direct synthesis of the target molecule likely involves the coupling of a pre-functionalized aromatic sulfonyl component with a suitable propanoate derivative. A plausible and efficient route involves the nucleophilic substitution reaction between an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate (B1255678), and a salt of 3-bromobenzenesulfinic acid. This approach builds the critical C-S bond to form the β-keto sulfone structure.

Alternatively, the synthesis can be envisioned as a sequence of reactions building the molecule step-by-step.

The ethyl propanoate portion of the molecule is typically formed through esterification. The Fischer esterification is a classic and widely used method where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. chemguide.co.uk For instance, propanoic acid can be heated with ethanol (B145695) using a strong acid catalyst like concentrated sulfuric acid to produce ethyl propanoate. chemguide.co.ukyoutube.com The reaction is reversible, and to drive it towards the product, the ester, which often has the lowest boiling point, can be distilled off as it forms. chemguide.co.uk

Studies on the esterification of propanoic acid have explored various parameters to optimize yield. Key factors include the molar ratio of acid to alcohol, the amount and type of catalyst, and the reaction temperature. ceon.rs For example, increasing the temperature from 35°C to 65°C can significantly increase the reaction rate and yield of n-propyl propanoate. ceon.rs While direct esterification of a pre-formed sulfonylated acid could be considered, it is often more synthetically practical to introduce the ethyl ester group early and then perform the sulfonylation.

The introduction of the sulfonyl group onto the benzene (B151609) ring is a critical step. A common precursor for this transformation is 3-bromobenzenesulfonyl chloride. sigmaaldrich.com This intermediate is typically synthesized by the reaction of 3-bromobenzenesulfonic acid with a chlorinating agent like thionyl chloride. The sulfonic acid itself can be prepared via the sulfonation of bromobenzene (B47551). Another method involves the direct chlorosulfonation of bromobenzene. chemicalbook.com For example, reacting 1-bromo-2-methoxy-benzene with chlorosulfonic acid can yield 3-bromo-4-methoxy-benzenesulfonyl chloride with high efficiency. chemicalbook.com

Once the sulfonyl chloride is obtained, it can react with a suitable nucleophile. The reaction of 3-bromobenzenesulfonyl chloride with an alcohol under basic conditions yields the corresponding sulfonate ester. eurjchem.com In the context of the target molecule, this would involve reacting 3-bromobenzenesulfonyl chloride with a derivative of ethyl propanoate. More specifically, methods for creating β-keto sulfones often involve the reaction of sulfonyl chlorides with enolates or silyl (B83357) enol ethers. bu.edu.eg

The bromine atom on the aromatic ring is introduced via electrophilic aromatic substitution. If starting with benzenesulfonyl chloride, halogenation is directed by the existing sulfonyl chloride group. The sulfonyl group is a deactivating, meta-directing group. Therefore, direct bromination of benzenesulfonyl chloride would place the bromine at the meta-position, yielding the desired 3-bromobenzenesulfonyl chloride.

Alternatively, one could start with bromobenzene. A Friedel-Crafts-type reaction using benzenesulfonyl chloride and bromobenzene in the presence of a Lewis acid like aluminum chloride can produce p-bromophenyl-phenyl-sulfone. prepchem.com Subsequent treatment with chlorosulfonic acid at high temperatures can then introduce a sulfonyl chloride group, yielding 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride, a related but different structure. prepchem.com The synthesis of the specific 3-bromo isomer required for the target molecule necessitates starting with bromobenzene and introducing the sulfonyl group, or starting with a benzenesulfonyl derivative and then brominating it.

Multicomponent Reaction Pathways to Related Sulfonyl Esters

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for building molecular complexity. rsc.orgresearchgate.net These reactions are prized for their atom economy and operational simplicity.

In the synthesis of complex molecules with multiple functional groups, chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a reaction) are paramount. slideshare.netnih.gov In MCRs, controlling these factors is crucial for achieving the desired product. nih.gov For example, a three-component reaction for synthesizing 4-sulfonyl-1,2,3-triazoles involves the careful orchestration of an aerobic copper-catalyzed oxidative sulfonylation and a subsequent cycloaddition, where the sequence and reactivity of the components are precisely controlled. researchgate.net

The synthesis of heterocyclic propellanes through sequential MCRs in water highlights how reaction conditions can dictate the chemo- and regiochemical outcome, leading to complex architectures without the need for catalysts or protecting groups. researchgate.netnih.gov The choice of solvent and temperature can favor a kinetically controlled product over a thermodynamically favored one, thereby ensuring the formation of a single desired isomer. researchgate.net

Catalysis is central to many modern methods for forming sulfonyl esters and related sulfones. rsc.orgnih.govrsc.orgnih.govresearchgate.net Transition metal catalysts, particularly those based on copper and cobalt, are frequently employed. rsc.orgnih.govrsc.org A visible-light-induced, copper-catalyzed MCR has been developed to synthesize aryl sulfonic esters from arylazo sulfones, alcohols, and a sulfur dioxide surrogate, DABSO. nih.govrsc.org This method offers high yields under mild conditions. nih.govrsc.org

The choice of catalyst can be critical for success and yield. In the aforementioned visible-light-induced reaction, various copper salts were tested, with CuI proving to be the most effective catalyst. rsc.org

CatalystYield (%)
CuCl₂74
CuBr₂71
Cu(OAc)₂75
Cu(acac)₂72
CuI85
Table 1: Effect of different copper catalysts on the yield of a model sulfonic ester synthesis. Data sourced from a visible-light-induced multicomponent reaction study. rsc.org

Beyond metal catalysts, organocatalysis has also emerged as a powerful tool. A tetrapeptide has been shown to catalyze the enantioselective monosulfonylation of meso-1,3-diols, demonstrating that biomimetic catalysts can achieve high selectivity. nih.govresearchgate.net Other catalytic systems include indium for the sulfonylation of amines and alcohols and ytterbium(III) trifluoromethanesulfonate (B1224126) for reactions with toluenesulfonic acid anhydride. organic-chemistry.org Photocatalysis, often utilizing visible light, has also become a prominent strategy for generating sulfonyl radicals from precursors like sulfonyl chlorides and sulfonyl hydrazides for use in synthesis. acs.orgbohrium.com

Precursor TypeCatalysis MethodApplication
Arylazo sulfones, Alcohols, DABSOVisible-light, CuIOne-pot synthesis of sulfonic esters nih.govrsc.org
Sulfonylimines, Acrylates, OrganobromidesZinc-mediated, Cobalt-catalyzedMulticomponent synthesis of N-sulfonyl β-amino esters rsc.org
meso-1,3-diols, Sulfonyl chlorideTetrapeptide catalystEnantioselective monosulfonylation nih.govresearchgate.net
Sulfonyl hydrazides, Enol acetatesElectrochemical, metal-freeSynthesis of β-keto sulfones nih.gov
Table 2: Overview of selected catalytic systems for the synthesis of sulfonyl esters and related compounds.

Catalytic Systems in Sulfonyl Ester Formation

Transition Metal-Catalyzed Coupling Reactions

The 3-bromophenyl group within this compound serves as a key handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for significant structural modifications. The bromo substituent is a versatile leaving group for catalysts based on palladium, nickel, or copper.

Key coupling reactions applicable for derivatization include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biphenyl (B1667301) derivatives or to introduce alkyl, alkenyl, or alkynyl groups.

Heck-Mizoroki Reaction: Coupling with alkenes to introduce substituted vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkyne structures.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines (primary or secondary) to yield N-aryl derivatives.

Cyantion: Introduction of a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The utility of the bromo-benzenesulfonyl motif is demonstrated in the use of its precursor, 3-bromobenzenesulfonyl chloride, as a building block for various heterocyclic compounds, including substituted furans and thiophenes, which are typically formed via such coupling strategies. sigmaaldrich.com These transformations highlight the potential to generate a vast library of analogs from the parent compound.

Table 1: Examples of Potential Transition Metal-Catalyzed Reactions

Coupling Reaction Reactant Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄, Base (e.g., Na₂CO₃) Biphenyl derivative
Heck Alkene (e.g., Styrene) Pd(OAc)₂, Ligand (e.g., P(o-tol)₃) Aryl-alkene derivative
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) Aryl-alkyne derivative
Photoredox Catalysis in Organosulfur Chemistry

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for forming C-S and S-Cl bonds, offering an alternative to traditional methods that often require harsh conditions. researchgate.net This technology is particularly relevant to the synthesis of the sulfonyl core of the target molecule.

Sulfonyl chlorides, key precursors to sulfones, are common substrates in these reactions. nih.gov Research has demonstrated that sulfonyl chlorides can be synthesized from various sulfur-containing starting materials like thiols and thioacetates using photocatalysis. nih.gov In this approach, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that lead to the desired sulfonyl product. researchgate.net This method is noted for its high functional group tolerance and mild reaction conditions. acs.org

Furthermore, photoredox catalysis enables the generation of sulfonyl radicals from sulfonyl chlorides or sulfinates. researchgate.netresearchgate.net These highly reactive intermediates can then participate in a variety of synthetic transformations, including addition to alkenes and alkynes or cross-coupling reactions, expanding the toolkit for creating complex organosulfur compounds. researchgate.netrsc.org

Synthesis of Precursors and Intermediates

The synthesis of this compound is achieved by combining two key precursors: a substituted benzenesulfonyl chloride and an ethyl halopropanoate. The preparation of these intermediates involves well-established chemical procedures.

Preparation of 3-Bromobenzenesulfonyl Chloride

3-Bromobenzenesulfonyl chloride is the primary precursor for introducing the 3-bromobenzenesulfonyl moiety. Its synthesis is typically accomplished through one of two primary routes:

Sulfonation followed by Chlorination: This two-step process begins with the sulfonation of bromobenzene to produce 3-bromobenzenesulfonic acid. The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to yield the final sulfonyl chloride.

Chlorosulfonylation: A more direct, one-step method involves the reaction of bromobenzene with chlorosulfonic acid (ClSO₃H). chemicalbook.com This electrophilic substitution reaction directly installs the sulfonyl chloride group onto the aromatic ring.

The resulting 3-bromobenzenesulfonyl chloride is a reactive electrophile, ready to be coupled with a nucleophile like the enolate of a propanoate ester.

Table 2: Synthetic Routes to 3-Bromobenzenesulfonyl Chloride

Method Starting Material Reagents Key Intermediate
Two-Step Process Bromobenzene 1. H₂SO₄/SO₃ (Sulfonation)2. SOCl₂ or PCl₅ (Chlorination) 3-Bromobenzenesulfonic acid

Synthesis of Ethyl 2-Halopropanoates as Propanoate Precursors

The propanoate portion of the target molecule is typically introduced using an ethyl 2-halopropanoate, such as ethyl 2-bromopropanoate or ethyl 2-chloropropanoate. These reagents are commonly prepared via a two-step sequence:

Halogenation of Propionic Acid: The alpha-carbon of propionic acid is halogenated, most famously through the Hell-Volhard-Zelinsky reaction. This involves treating propionic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to form 2-bromopropionic acid. google.com

Esterification: The resulting 2-halopropionic acid is then esterified by reacting it with ethanol, typically under acidic conditions (e.g., using sulfuric acid as a catalyst), to produce ethyl 2-halopropanoate. google.com

Ethyl 2-bromopropanoate is a commercially available reagent frequently used in organic synthesis, for example, in the preparation of Wittig reagents. chemicalbook.com

Methodologies for Sulfonic Acid and Sulfinate Salt Preparation

The precursors to sulfonyl chlorides, namely sulfonic acids and sulfinate salts, are themselves valuable intermediates in organosulfur chemistry.

3-Bromobenzenesulfonic Acid: As mentioned previously, this compound is the direct product of the sulfonation of bromobenzene and the key intermediate in the two-step synthesis of 3-bromobenzenesulfonyl chloride. nih.gov It is a stable, solid compound. bldpharm.com

Sulfinate Salts: Sodium sulfinates (RSO₂Na) are highly versatile building blocks. researchgate.net They can be prepared through several routes, including the reaction of organometallic reagents (like Grignard or organolithium compounds) with sulfur dioxide (SO₂). Modern methods also utilize photoredox catalysis to convert aryl bromides into their corresponding sulfinates using an SO₂ surrogate. researchgate.net These sulfinate salts can then be oxidized to form the corresponding sulfonyl chlorides or used directly in coupling reactions to form sulfones.

Bunte Salts: Bunte salts (S-alkyl or S-aryl thiosulfates) are stable, odorless, and often water-soluble crystalline solids that serve as thiolating reagents. mdpi.comresearchgate.net They are most commonly prepared by the reaction of an alkyl halide with sodium thiosulfate. mdpi.com While not direct precursors to sulfonyl chlorides, they represent another important class of sulfur-containing salts used in the synthesis of diverse organosulfur compounds. thieme.deresearchgate.net

Analog and Derivative Synthesis from this compound

This compound is a versatile scaffold for the synthesis of a wide range of analogs and derivatives. The primary sites for modification are the bromine atom on the phenyl ring and the ester functional group.

The aryl bromide functionality is particularly amenable to transition metal-catalyzed cross-coupling reactions (as detailed in section 2.2.2.1), allowing for the introduction of diverse substituents at the 3-position of the benzene ring. This enables the synthesis of analogs with modified steric and electronic properties.

The ester group can also be readily transformed:

Hydrolysis: Basic or acidic hydrolysis of the ethyl ester yields the corresponding carboxylic acid, 3-(3-bromobenzenesulfonyl)propanoic acid. bldpharm.com This introduces a new functional handle for further reactions, such as amide bond formation.

Transesterification: Reaction with a different alcohol can produce other alkyl esters, such as the methyl ester. bldpharm.com

Amidation: Direct reaction with amines can form the corresponding amides.

By combining these transformations, a large and structurally diverse library of compounds can be generated from the parent molecule for structure-activity relationship (SAR) studies.

Table 3: Examples of Analogs and Derivatives

Modification Site Reaction Type Reagent/Condition Resulting Structure
Aryl Bromide Suzuki Coupling Phenylboronic acid, Pd catalyst Ethyl 2-(3-phenylbenzenesulfonyl)propanoate
Aryl Bromide Buchwald-Hartwig Morpholine, Pd catalyst Ethyl 2-(3-morpholinobenzenesulfonyl)propanoate
Ester Group Hydrolysis NaOH(aq), then H₃O⁺ 2-(3-Bromobenzenesulfonyl)propanoic acid

Table 4: List of Mentioned Chemical Compounds

Compound Name
1-Bromo-2-methoxy-benzene
2-Aminopyridine
2-Bromopropionic acid
3-(3-Bromobenzenesulfonyl)propanoic acid
3-Bromobenzenesulfonic acid
3-Bromobenzenesulfonyl chloride
3-Bromobenzoic acid
3-Bromotoluene
Bunte salt
Butyraldehyde
Chlorosulfonic acid
This compound
Ethyl 2-bromopropanoate
Ethyl 2-chloropropanoate
Ethyl 2-halopropanoate
Ethyl 3-(pyridin-2-ylamino) propanoate
Ethyl acrylate
Ethyl propanoate
Methyl 3-((3-bromophenyl)sulfonyl)propanoate
Phosphorus pentachloride
Phosphorus tribromide
Potassium permanganate
Propionic acid
Sodium 3-bromobenzenesulfinate
Sodium sulfinate
Sodium thiosulfate
Thionyl chloride

Modifications at the Ethyl Ester Group (e.g., Hydrolysis, Transesterification)

The ethyl ester group in this compound is a key site for chemical transformation, primarily through hydrolysis and transesterification reactions. These processes allow for the alteration of the ester functionality to either a carboxylic acid or a different ester, respectively, thereby expanding the synthetic utility of the parent molecule.

Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid, 2-(3-bromobenzenesulfonyl)propanoic acid, is typically achieved through hydrolysis. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This process involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. chemguide.co.uklibretexts.org The reaction is reversible, and to drive it towards completion, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester under reflux with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uksavemyexams.com This reaction yields the sodium salt of the carboxylic acid and ethanol. chemguide.co.uklibretexts.orglibretexts.org Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate salt to furnish the final carboxylic acid product. savemyexams.com This method is often preferred due to the irreversible nature of the reaction and the ease of separating the products. chemguide.co.uk

Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The process, also known as alcoholysis, involves the displacement of ethanol from the ester. mdpi.com To ensure a high yield of the new ester, an excess of the desired alcohol is typically used to shift the reaction equilibrium. mdpi.comresearchgate.net The efficiency of transesterification can be influenced by factors such as the molar ratio of the alcohol to the ester, catalyst concentration, and reaction temperature. mdpi.comresearchgate.netpsu.edu For instance, studies on similar systems have shown that increasing the reaction temperature can enhance the reaction rate and yield of the new ester. researchgate.net

Transformation Reagents Product Key Features
Acidic HydrolysisDilute H₂SO₄ or HCl, heat2-(3-bromobenzenesulfonyl)propanoic acidReversible; requires excess water. chemguide.co.uk
Basic HydrolysisDilute NaOH or KOH, heat; then H₃O⁺2-(3-bromobenzenesulfonyl)propanoic acidIrreversible; forms carboxylate salt intermediate. chemguide.co.uksavemyexams.com
TransesterificationR'OH, Acid or Base catalyst, heatMethyl, Propyl, or other alkyl 2-(3-bromobenzenesulfonyl)propanoateReversible; requires excess of the new alcohol (R'OH). mdpi.comresearchgate.net

Transformations Involving the Benzylic Carbon (Alpha to the Ester)

The carbon atom situated between the sulfonyl group and the ester carbonyl group (the α-carbon) in this compound is activated by both adjacent electron-withdrawing groups. This activation renders the α-hydrogen acidic and facilitates the formation of a nucleophilic enolate ion, opening avenues for various alkylation and condensation reactions. msu.edulibretexts.org

Alkylation: The most significant transformation at the α-carbon is alkylation. This reaction involves the deprotonation of the α-hydrogen by a strong, non-nucleophilic base to form an enolate, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. libretexts.org

A common base used for this purpose is lithium diisopropylamide (LDA), which is strong enough to quantitatively deprotonate the α-carbon without acting as a competing nucleophile at the ester carbonyl. wvu.eduutdallas.edu The resulting enolate can then be treated with a primary or methyl alkyl halide to introduce a new alkyl group at the α-position. libretexts.orgwvu.edu This methodology is analogous to the well-established alkylation of other α-sulfonyl esters. uq.edu.auresearchgate.net The successful alkylation creates a new carbon-carbon bond, significantly increasing the molecular complexity. libretexts.org

Reaction Base Electrophile Product Type Mechanism
α-AlkylationLithium Diisopropylamide (LDA)Methyl or Primary Alkyl Halide (R-X)α-Alkyl-α-(3-bromobenzenesulfonyl)propanoateSₙ2 reaction of the enolate with the alkyl halide. libretexts.org

The choice of base and reaction conditions is critical. While strong, bulky bases like LDA favor the formation of the kinetic enolate, other bases could be employed depending on the desired outcome. wvu.edu These reactions provide a powerful tool for constructing quaternary carbon centers.

Functionalization of the Bromine Moiety (e.g., Cross-Coupling Reactions)

The bromine atom on the benzene ring of this compound provides a versatile handle for introducing a wide array of functional groups through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This is a powerful palladium-catalyzed reaction that couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. youtube.comyoutube.com The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). youtube.com This methodology allows for the formation of a new carbon-carbon bond between the benzene ring and various aryl, heteroaryl, or vinyl groups, leading to the synthesis of biaryl compounds and other complex structures. youtube.comyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.govorganic-chemistry.org The Sonogashira coupling is highly effective for synthesizing aryl-alkyne structures, which are valuable precursors for more complex molecules. wikipedia.orgnih.gov Copper-free variations of this reaction have also been developed. nih.govorganic-chemistry.org

Other Cross-Coupling Reactions: Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed reactions such as the Heck reaction (coupling with an alkene) or Buchwald-Hartwig amination (coupling with an amine) could also be applied to the bromine moiety, further diversifying the potential derivatives. Iron-catalyzed cross-coupling reactions with Grignard reagents have also been reported for similar aryl sulfonates, providing an alternative pathway for alkylation or arylation at the bromine position. mdpi.com

Coupling Reaction Catalyst System Coupling Partner Product Type
Suzuki-MiyauraPd catalyst (e.g., Pd(PPh₃)₄), BaseBoronic acid or ester (R-B(OH)₂)Biaryl or vinyl-substituted derivative
SonogashiraPd catalyst, Cu(I) co-catalyst, Amine baseTerminal alkyne (R-C≡CH)Aryl-alkyne derivative
HeckPd catalyst, BaseAlkeneAryl-alkene derivative
Buchwald-HartwigPd catalyst, BaseAmine (R₂NH)Aryl-amine derivative
Iron-CatalyzedFe(acac)₃Alkyl Grignard reagent (R-MgBr)Alkyl-substituted arene

Derivatization of the Sulfonyl Group

The sulfonyl group (–SO₂–) is generally a robust and stable functional group, making its derivatization challenging. However, under specific conditions, it can undergo transformations, primarily involving reduction or nucleophilic substitution.

Reduction: The sulfonyl group is resistant to many common reducing agents. However, strong reagents or specific catalytic systems can achieve its reduction. For example, arylsulfonyl chlorides, which are structurally related to the sulfonyl group in the target molecule, can be reduced to the corresponding arylthiols using reagents like triphenylphosphine (B44618) or through catalytic hydrogenation with a palladium catalyst. researchgate.nettaylorfrancis.comorganic-chemistry.org The reduction can also lead to the formation of diaryl disulfides using systems like TiCl₄/Sm or Sm/NiCl₂/KI. tandfonline.comtandfonline.com Applying such methods would likely require prior transformation of the sulfonate ester into a sulfonyl chloride.

Nucleophilic Aromatic Substitution (SₙAr): While the sulfonyl group itself is a poor leaving group in SₙAr reactions, its strong electron-withdrawing nature can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of other leaving groups on the ring. wikipedia.org In some contexts, the entire sulfonyl group can be displaced. For instance, palladium-catalyzed Suzuki-Miyaura couplings have been developed where aryl sulfones act as the electrophilic partner, although this is less common than using aryl halides. chemrxiv.org

Chemical Reactivity and Mechanistic Pathways

Reactivity of the Ester Functionality

The ethyl ester group is a primary site for nucleophilic attack, particularly at the electrophilic carbonyl carbon. This reactivity is central to several important transformations, including hydrolysis, transesterification, and other nucleophilic acyl substitutions.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base, with each pathway following a distinct mechanism.

Acid-Catalyzed Hydrolysis: In the presence of a dilute strong acid like HCl or H₂SO₄, the ester undergoes hydrolysis to yield 2-(3-bromobenzenesulfonyl)propanoic acid and ethanol (B145695). The reaction is an equilibrium process and is reversible. chemguide.co.uklibretexts.orgchemguide.co.uk To drive the reaction toward completion, an excess of water is typically used. chemguide.co.ukchemguide.co.uk

The mechanism proceeds through several key steps libretexts.orgchemguide.co.uk:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product. libretexts.org

Base-Mediated Hydrolysis (Saponification): Hydrolysis using a base, such as sodium hydroxide (B78521), is an irreversible reaction that produces the salt of the carboxylic acid (sodium 2-(3-bromobenzenesulfonyl)propanoate) and ethanol. chemguide.co.uk This process, known as saponification, is generally preferred for achieving complete hydrolysis due to its irreversible nature. chemguide.co.uk

The mechanism involves:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a negatively charged tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, and the ethoxide ion (EtO⁻) is expelled as the leaving group.

Proton Transfer: The expelled ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step forms ethanol and the carboxylate anion, which drives the reaction to completion.

Hydrolysis ConditionReactantsProductsReversibility
Acid-Catalyzed Ethyl 2-(3-bromobenzenesulfonyl)propanoate + H₂O (in acid)2-(3-bromobenzenesulfonyl)propanoic acid + EthanolReversible chemguide.co.uklibretexts.org
Base-Mediated This compound + NaOHSodium 2-(3-bromobenzenesulfonyl)propanoate + EthanolIrreversible chemguide.co.uk

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For this compound, this reaction would exchange the ethyl group with the alkyl group of the reacting alcohol (R-OH), forming a new ester, this compound, and ethanol. The mechanism is analogous to that of acid- or base-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Hydrolysis and transesterification are specific examples of the broader class of nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions proceed via a characteristic two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The carbonyl carbon of the ester in this compound can be attacked by a variety of nucleophiles, leading to different products libretexts.org:

Aminolysis: Reaction with ammonia (B1221849) or amines yields the corresponding amide, 2-(3-bromobenzenesulfonyl)propanamide.

Reduction: Reaction with hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), reduces the ester first to an aldehyde and then to a primary alcohol, 2-(3-bromobenzenesulfonyl)propan-1-ol. libretexts.org

Grignard Reaction: Reaction with organometallic reagents like Grignard reagents (R-MgX) results in the formation of a tertiary alcohol after two successive additions of the organometallic nucleophile. libretexts.org

Reactivity of the Sulfonyl Group

The 3-bromobenzenesulfonyl group significantly influences the molecule's reactivity, primarily through its strong electron-withdrawing nature and the stability of the carbon-sulfur bond.

It is crucial to distinguish the sulfone structure in this compound from a sulfonate ester (e.g., tosylate or mesylate). In sulfonate esters (R-O-SO₂R'), the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions because it forms a stable, resonance-delocalized anion. periodicchemistry.commasterorganicchemistry.comyoutube.com

In contrast, this compound is a sulfone, with a direct carbon-sulfur bond. The C-S bond in sulfones is generally very strong and does not readily cleave. wikipedia.org Therefore, the 3-bromobenzenesulfonyl group is not a good leaving group under typical substitution or elimination conditions. Cleavage of this group, known as desulfonylation, requires harsh conditions, typically involving potent reducing agents like sodium amalgam or aluminum amalgam. wikipedia.orgwikipedia.org

The most significant reactivity associated with the sulfonyl group in this molecule is its ability to stabilize an adjacent carbanion. tandfonline.comchempedia.info The powerful electron-withdrawing effect of the sulfonyl group greatly increases the acidity of the α-proton (the hydrogen atom on the carbon atom bonded to both the sulfonyl group and the ester group).

A moderately strong base can deprotonate this α-position to generate a resonance-stabilized carbanion, often referred to as a sulfonyl-stabilized anion. chempedia.info This anion is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including chempedia.info:

Alkylation: Reaction with alkyl halides to introduce a new alkyl group at the α-position.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

This pathway allows for further functionalization of the molecule at the carbon atom between the two activating groups, making it a valuable intermediate in organic synthesis.

Reactivity of the Bromine Atom on the Aromatic Ring

The bromine atom attached to the benzene (B151609) ring of this compound is a key functional group that enables a variety of transformations, most notably through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aryl ring of the title compound serves as an excellent handle for these transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. The sulfonyl group, being electron-withdrawing, can influence the reactivity of the aryl bromide in the oxidative addition step to the palladium(0) catalyst.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl halides using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the formation of arylalkynes. acs.org The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl, making aryl bromides like the one in our title compound suitable substrates. wikipedia.orglibretexts.org The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Recent methods have even been developed for copper-free Sonogashira couplings and for reactions in aqueous media. libretexts.orgpitt.edu

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.org While aryl iodides are generally more reactive, protocols for the efficient coupling of aryl bromides have been well-established. libretexts.orgnih.gov

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) species, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.orgwhiterose.ac.uk

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki Organoboron Reagent Pd catalyst, Base Biaryl Compound
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne
Heck Alkene Pd catalyst, Base Substituted Alkene

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. youtube.com

In the case of this compound, the sulfonyl group is a powerful electron-withdrawing group. However, it is located meta to the bromine atom. This positioning is less effective at stabilizing the negative charge of the Meisenheimer complex through resonance compared to ortho or para substitution. byjus.com Therefore, SNAr reactions at the bromine-bearing carbon are expected to be significantly less facile than in analogous compounds with ortho or para-directing electron-withdrawing groups. While the reaction is not impossible, it would likely require harsh conditions (high temperatures and/or very strong nucleophiles) to proceed at a reasonable rate. The reaction mechanism involves the addition of the nucleophile to the aromatic ring to form the resonance-stabilized carbanion, followed by the elimination of the bromide ion to restore aromaticity. youtube.com

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

The sulfonyl group is known to be a directing group for ortho-lithiation, although it is generally considered to be a weaker DMG compared to groups like amides or carbamates. semanticscholar.org In this compound, the sulfonyl group could potentially direct the lithiation to the C2 or C4 position of the benzene ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. semanticscholar.org

However, the presence of the bromine atom introduces a competing reaction pathway: lithium-halogen exchange. This is often a very fast reaction that can occur in preference to deprotonation. If lithium-halogen exchange were to occur, it would generate the aryllithium species at the C3 position, where the bromine was originally located. This new intermediate could then be functionalized with electrophiles.

The outcome of the reaction (ortho-metalation vs. lithium-halogen exchange) would depend on the specific reaction conditions, including the choice of organolithium reagent, solvent, and temperature.

Reactivity of the Propanoate Alpha-Carbon

The alpha-carbon of the propanoate ester, the carbon atom adjacent to the carbonyl group, possesses acidic protons. ucalgary.ca The presence of two strong electron-withdrawing groups—the sulfonyl group and the ester carbonyl group—significantly increases the acidity of the alpha-proton.

Deprotonation of this alpha-carbon with a suitable base leads to the formation of a resonance-stabilized enolate. masterorganicchemistry.comchemistry.coach The negative charge of this enolate is delocalized over the alpha-carbon, the carbonyl oxygen, and the sulfonyl oxygens, making it a relatively stable and soft nucleophile.

This enolate can readily participate in alkylation reactions with various electrophiles, such as alkyl halides. ucalgary.ca The reaction proceeds via an SN2 mechanism, where the enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond at the alpha-position. This allows for the introduction of a wide range of alkyl substituents at this position, further functionalizing the molecule. The choice of base and reaction conditions is crucial to ensure complete enolate formation and to avoid side reactions such as self-condensation of the ester. chemistry.coach

In-Depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific literature and data. Despite extensive searches across scholarly databases and chemical repositories, specific details regarding its chemical reactivity, mechanistic pathways, and kinetic and thermodynamic properties remain largely undocumented. Therefore, a detailed article focusing solely on this compound as per the requested outline cannot be generated at this time.

The inquiry sought to explore several key aspects of this compound's chemical behavior, including its participation in condensation reactions, its potential for intramolecular and intermolecular reaction pathways leading to complex cyclic systems, and the kinetics and thermodynamics governing these transformations. However, the scientific record appears to contain no specific studies on this particular molecule that would provide the necessary information to elaborate on these topics.

General chemical principles can offer some theoretical insights. The synthesis of this compound would likely involve the reaction of 3-bromobenzenesulfonyl chloride with ethyl 2-hydroxypropanoate. The resulting sulfonate ester possesses several reactive sites. The bromine atom on the phenyl ring could potentially participate in various cross-coupling reactions, a common transformation for aryl halides. The sulfonyl group, being a strong electron-withdrawing group, would influence the acidity of the alpha-proton on the propanoate moiety, potentially facilitating enolate formation for reactions like the Claisen condensation.

Furthermore, the structure of this compound suggests the theoretical possibility of intramolecular cyclization. For instance, under suitable conditions, the aryl ring could potentially undergo cyclization onto the ester functionality or a derivative thereof. Domino or cascade reactions, which involve a sequence of intramolecular reactions, are also a theoretical possibility given the multiple functional groups present.

However, without specific experimental data from the scientific literature, any discussion of the reactivity of this compound would be purely speculative. There are no available research findings, data tables, or detailed mechanistic studies to substantiate an in-depth article on its chemical behavior.

Concluding Remarks

The absence of specific research on this compound in the public domain prevents a detailed exploration of its chemical reactivity and mechanistic pathways as requested. While general principles of organic chemistry allow for postulations about its behavior, a scientifically rigorous and authoritative article cannot be constructed without dedicated studies on this compound.

Spectroscopic and Advanced Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 2-(3-bromobenzenesulfonyl)propanoate, both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would provide definitive structural information.

Multi-dimensional NMR experiments are critical for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, key correlations would be expected between the methyl and methylene (B1212753) protons of the ethyl group, and between the methine proton of the propanoate moiety and the methyl group attached to the same carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would link the proton signals to their corresponding carbon signals, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different parts of the molecule. For instance, correlations would be expected between the protons of the ethyl group and the carbonyl carbon of the propanoate, and between the aromatic protons and the carbons of the benzenesulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, it could help to understand the preferred conformation around the sulfonyl and ester groups by observing through-space interactions between the aromatic protons and the protons of the propanoate group.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below, based on established values for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (propanoate)~1.5 (doublet)~15
CH (propanoate)~4.0 (quartet)~55
C=O (ester)-~170
O-CH₂ (ethyl)~4.2 (quartet)~62
CH₃ (ethyl)~1.3 (triplet)~14
Aromatic CH7.5 - 8.2125 - 140
C-Br (aromatic)-~122
C-S (aromatic)-~142

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct ¹³C chemical shifts and relaxation times. High-resolution techniques such as Magic Angle Spinning (MAS) would be employed to reduce anisotropic interactions and obtain well-resolved spectra. While specific experimental data is not available, ssNMR remains a powerful, albeit less commonly reported, technique for the detailed characterization of solid organic compounds. google.comst-andrews.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Both Infrared (IR) and Raman spectroscopy would reveal the presence of the key functional groups in this compound. The predicted characteristic vibrational frequencies are summarized below.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (Ester)Stretching~1735~1735
SO₂ (Sulfonyl)Asymmetric Stretching~1350Weak or absent
SO₂ (Sulfonyl)Symmetric Stretching~1160Strong
C-O (Ester)Stretching1250 - 1100Moderate
C-S (Sulfonyl)Stretching800 - 600Moderate
C-Br (Aromatic)Stretching700 - 500Strong
Aromatic C-HStretching3100 - 3000Strong
Aliphatic C-HStretching3000 - 2850Strong

The sulfonyl group (SO₂) typically shows two strong stretching bands in the IR spectrum. google.com In Raman spectroscopy, the symmetric stretch is usually more intense. The carbonyl (C=O) stretch of the ester group is a very strong and characteristic band in the IR spectrum. The carbon-bromine (C-Br) stretch would also be observable, typically in the lower frequency region of the spectrum.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound (C₁₁H₁₃BrO₄S), the expected exact mass can be calculated.

Ion Calculated Exact Mass
[M]⁺323.9718
[M+H]⁺324.9796
[M+Na]⁺346.9615

The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two major peaks in the mass spectrum for any bromine-containing fragment, separated by two mass units. Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways would involve the loss of the ethoxy group from the ester, cleavage of the sulfonyl group, and loss of the bromine atom.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together through intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as halogen-substituted benzenesulfonamides and other sulfonyl-containing compounds, allows for a well-grounded prediction of its solid-state characteristics. eurjchem.comnih.govmdpi.com

The molecular conformation of this compound would be dictated by the rotational freedom around its single bonds, particularly the C-S and S-O bonds. The dihedral angles between the phenyl ring and the sulfonylpropanoate side chain would be a key conformational feature.

In the solid state, the molecules would be expected to pack in a way that maximizes stabilizing intermolecular interactions. Based on the functional groups present, the following interactions are anticipated:

π-π Stacking: The presence of the aromatic bromophenyl ring suggests the possibility of π-π stacking interactions between adjacent molecules. These can be either face-to-face or offset, contributing to the stability of the crystal lattice. nih.govmdpi.com

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules (Br···O).

Table 2: Predicted Crystallographic Parameters and Interactions for this compound

ParameterPredicted FeatureBasis of Prediction
Molecular Conformation Non-planar arrangement between the phenyl ring and the propanoate side chain.Steric hindrance and electronic effects observed in related N-(arylsulfonyl) compounds. nih.gov
Primary Intermolecular Interactions C-H···O hydrogen bonds involving sulfonyl and carbonyl oxygens.Common feature in crystal structures of sulfonamides and sulfonate esters. eurjchem.commdpi.com
Secondary Intermolecular Interactions Offset π-π stacking of the bromophenyl rings.Observed in various halogenated aromatic compounds. nih.govresearchgate.net
Other Potential Interactions Halogen bonding (Br···O), C-H···π interactions.Known interaction types for bromo-aromatic and sulfonyl compounds. mdpi.com

A definitive crystal structure would be required to confirm these predictions and provide precise geometric data.

Chiroptical Spectroscopy (if chiral centers are introduced or inherent)

This compound possesses a stereogenic center at the C2 position of the propanoate moiety, the carbon atom to which the methyl group and the sulfonyl group are attached. Therefore, it exists as a pair of enantiomers, (R)- and (S)-Ethyl 2-(3-bromobenzenesulfonyl)propanoate. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a given sample.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. researchgate.net

For this compound, the primary chromophore is the bromobenzenesulfonyl group. The electronic transitions associated with this aromatic system will give rise to characteristic ECD signals (Cotton effects). The sign and intensity of these signals are directly related to the absolute configuration at the chiral center.

The absolute configuration can be assigned by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. nih.govresearchgate.net This process typically involves:

Computational modeling of the (R)- and (S)-enantiomers to find their low-energy conformers.

Time-dependent density functional theory (TD-DFT) calculations to predict the ECD spectrum for each conformer.

Boltzmann averaging of the spectra of the individual conformers to generate a final predicted spectrum for each enantiomer.

Matching the experimental spectrum to one of the predicted spectra to assign the absolute configuration.

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. nih.gov VCD spectra provide a wealth of information about the stereochemistry of a molecule, as many of the fundamental vibrational modes can be VCD active. dtu.dk

Similar to ECD, the absolute configuration of this compound can be determined by comparing the experimental VCD spectrum with quantum chemical predictions. nih.gov VCD can be particularly powerful because it probes the stereochemistry of the entire molecule, not just the environment around a chromophore. For molecules with flexible side chains, like the ethyl propanoate group, VCD can provide detailed conformational information. The conversion of a chiral acid to its corresponding ester, a process that does not invert the chiral center, is a common strategy to obtain unambiguous VCD spectra for absolute configuration determination. nih.gov

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the analysis of this compound, enabling both the assessment of its purity and the separation of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of sulfonate esters. eurjchem.compnrjournal.com For purity assessment, a reversed-phase HPLC method would be most suitable.

Table 3: Typical HPLC Conditions for Purity Analysis

ParameterTypical ConditionRationale
Stationary Phase C18 (ODS) or C8 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar organic compounds. pnrjournal.com
Mobile Phase Gradient of Acetonitrile and Water (often with a small amount of acid like phosphoric or formic acid)Allows for the elution of the main compound and potential impurities with varying polarities. nih.govpnrjournal.com
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension. pnrjournal.com
Column Temperature 25-40 °CTo ensure reproducible retention times and good peak shape. pnrjournal.com
Detection UV/Diode Array Detector (DAD) at ~220-260 nmThe bromophenyl group provides strong UV absorbance for sensitive detection. google.com

For the separation of the (R)- and (S)-enantiomers, a chiral HPLC method would be required. This involves using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to different retention times.

Gas Chromatography (GC):

GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity analysis, especially for identifying volatile impurities. researchgate.netnih.gov Given the molecular weight and structure of this compound, it should be sufficiently volatile and thermally stable for GC analysis.

Table 4: Typical GC Conditions for Purity Analysis

ParameterTypical ConditionRationale
Stationary Phase Mid-polarity column (e.g., DB-5MS, HP-5MS)A general-purpose phase suitable for a wide range of organic compounds. nih.gov
Injection Mode Split/SplitlessTo handle different sample concentrations effectively.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)To ensure the elution of both more volatile and less volatile components.
Detection Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides structural information for impurity identification. nih.gov

These chromatographic methods are crucial for quality control, ensuring the compound meets the required purity specifications for any subsequent use.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.gov For Ethyl 2-(3-bromobenzenesulfonyl)propanoate, DFT studies, typically using a basis set like B3LYP/6-311G+(d,p), would provide critical insights into its stability and reactivity. nih.gov

Key areas of investigation include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO would likely be localized on the bromine-substituted benzene (B151609) ring and the sulfonyl group, while the LUMO would be distributed over the sulfonyl and propanoate fragments, indicating these as the primary sites for electronic interactions.

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govmdpi.com In this compound, the oxygen atoms of the sulfonyl and ester groups would exhibit a strong negative potential (red/yellow), making them sites for electrophilic attack. Conversely, the hydrogen atoms and the region around the bromine atom would show a positive potential (blue), indicating sites for nucleophilic interaction. nih.gov

Table 1: Predicted DFT-Calculated Properties for this compound This data is representative and derived from typical values for structurally similar sulfonamide and ester compounds, as direct experimental or computational data for the target molecule is not available.

Parameter Predicted Value Significance
HOMO Energy -7.2 eV Indicates electron-donating capability, likely from the aryl ring.
LUMO Energy -1.5 eV Indicates electron-accepting capability, centered on the sulfonyl group.
HOMO-LUMO Gap 5.7 eV Suggests moderate chemical stability and reactivity. nih.govresearchgate.net
Dipole Moment ~3.5 D Indicates a polar molecule, influencing solubility and intermolecular forces. mdpi.com
Most Negative ESP -0.075 a.u. Located on sulfonyl oxygen atoms, indicating primary sites for electrophilic attack. nih.gov

Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate results for molecular properties and reaction energetics. acs.org

Understanding a chemical reaction mechanism requires the identification and characterization of transient species like transition states and intermediates. Quantum chemical calculations are uniquely suited for this purpose. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. acs.org

For reactions involving this compound, such as its synthesis from 3-bromobenzenesulfonyl chloride and ethyl 2-hydroxypropanoate or its subsequent reactions, computational methods can map the entire reaction pathway. wikipedia.orgmagtech.com.cn For example, in a nucleophilic substitution reaction at the tetracoordinate sulfur, calculations could distinguish between a concerted SN2 mechanism, which proceeds through a single trigonal-bipyramidal transition state, and a stepwise addition-elimination mechanism involving a stable intermediate. acs.orgnih.gov The calculated energy barriers for these pathways would reveal the most likely mechanism.

Table 2: Representative Geometrical Parameters of a Transition State for SN2 Reaction at Sulfur This data is illustrative for a hypothetical nucleophilic attack on the sulfur atom of this compound, based on known mechanisms for sulfonyl chlorides. acs.org

Parameter Reactant (Ground State) Transition State Description
S-C Bond Length ~1.80 Å ~1.82 Å The bond to the aryl group slightly elongates.
S=O Bond Length ~1.43 Å ~1.45 Å The double bonds to oxygen lengthen as negative charge increases.
S-O (Ester) Bond Length ~1.60 Å ~1.90 Å The bond to the propanoate oxygen elongates significantly.
S---Nu (Nucleophile) Distance N/A ~2.10 Å A new partial bond forms with the incoming nucleophile.
O=S=O Angle ~120° ~115° The angle decreases as the geometry distorts towards trigonal bipyramidal.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.

This compound has several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles that define its shape are around the C-S, S-O, and C-C bonds of the propanoate and ethyl groups. MD simulations can explore this landscape by simulating the molecule's movements over nanoseconds or longer, revealing the most stable (lowest energy) conformations and the energy barriers between them. nih.govelifesciences.org

The behavior of a molecule can change dramatically in the presence of a solvent. wikipedia.org MD simulations are particularly powerful for studying these effects by explicitly including solvent molecules (like water, methanol, or DMSO) in the simulation box. nih.govresearchgate.net The solvent can influence conformational preferences by stabilizing certain conformers through interactions like hydrogen bonding or dipole-dipole interactions. wikipedia.org

For this compound, a polar molecule, polar solvents would stabilize more extended conformations, while non-polar solvents might favor more compact structures. beilstein-journals.org Furthermore, MD simulations can be used to study the process of solvation itself, showing how solvent molecules arrange around the solute and calculating the free energy of solvation. This is critical for understanding solubility and the thermodynamics of reactions in solution. researchgate.netresearchgate.net For instance, simulations could model the formation of a hydration shell around the polar sulfonyl and ester groups in an aqueous environment, which would impact the molecule's reactivity. nih.gov

Prediction of Physicochemical Parameters Relevant to Reactivity

Computational chemistry offers a powerful toolkit for predicting the physicochemical properties of molecules, which are fundamental to understanding their reactivity.

The pKa of the α-proton is influenced by the stability of the resulting carbanion. The potent electron-withdrawing nature of the 3-bromobenzenesulfonyl group significantly enhances the acidity of this proton compared to a simple ethyl propanoate. Computational methods, such as those based on density functional theory (DFT), can be employed to calculate the free energy change of deprotonation, which is then used to predict the pKa. For similar sulfonamide drugs, strongly correlated linear relationships have been observed between the equilibrium bond lengths of the sulfonamide group and aqueous pKa values, a method that could potentially be applied here. rsc.org

The reaction course of aryl and heteroaryl sulfonamides has been found to be dependent on the pKa of the sulfonamide used. nih.gov For instance, aryl sulfonamides with a pKa of approximately 10 react differently than more acidic heteroaryl sulfonamides with a pKa around 8. nih.gov Based on these observations and the structural features of this compound, its pKa is anticipated to be in a range that makes the α-proton susceptible to abstraction by moderately strong bases.

Table 1: Predicted Acidity and Basicity Centers

Functional Group Predicted Property Influencing Factors
α-Hydrogen (on propanoate)AcidicElectron-withdrawing sulfonyl group, resonance stabilization of the conjugate base.
Carbonyl OxygenBasic (Lewis Base)Lone pair of electrons.
Sulfonyl OxygensWeakly Basic (Lewis Bases)Lone pairs of electrons, delocalization reduces basicity.

This table is generated based on general principles of organic chemistry and data from analogous compounds.

Electrophilicity and nucleophilicity are key concepts in understanding chemical reactivity. masterorganicchemistry.com For this compound, these properties are distributed across the molecule. The sulfonyl group plays a pivotal role in defining the electrophilic character of the molecule. researchgate.net

The sulfur atom of the sulfonyl group is highly electrophilic due to the presence of two electronegative oxygen atoms. This makes it susceptible to attack by nucleophiles. acs.org The carbonyl carbon of the ester group is another significant electrophilic center.

Conversely, the potential for nucleophilicity in this molecule is limited. The oxygen atoms of the carbonyl and sulfonyl groups possess lone pairs and can act as nucleophiles, although their nucleophilicity is tempered by resonance and the inductive effects of the surrounding groups. In certain reactions, the carbanion formed upon deprotonation of the α-carbon would be a potent nucleophile.

Table 2: Predicted Electrophilic and Nucleophilic Sites

Site Character Reason
Sulfonyl SulfurElectrophilicAttached to two highly electronegative oxygen atoms.
Carbonyl CarbonElectrophilicPolarized C=O bond.
α-Carbon (as a carbanion)NucleophilicFollowing deprotonation.
Carbonyl & Sulfonyl OxygensNucleophilicLone pairs of electrons.

This table is based on theoretical principles of electronic effects in organic molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at the molecular level.

While specific catalytic pathways involving this compound are not extensively documented, its structural features suggest potential roles in catalysis. The presence of both acidic protons and electrophilic centers allows for its participation in various catalytic cycles.

Computational studies on related sulfonate esters have provided evidence for intermediates in their hydrolysis reactions, suggesting that these reactions may proceed through a stepwise mechanism rather than a concerted one. rsc.org This has been supported by QM/MM calculations. rsc.org The development of an electrochemical three-component reaction of alkenes, inorganic sulfites, and alcohols to produce sulfonate esters highlights the reactivity of related sulfonyl compounds. nih.gov

Furthermore, computational mechanistic studies on the formation of aryl sulfonyl fluorides have detailed the stages of SO2 insertion and oxidation, which are kinetically and thermodynamically feasible. nih.gov Such computational approaches could be applied to model the behavior of this compound in similar transformations.

Noncovalent interactions are critical in determining the solid-state structure and properties of molecules. For this compound, a variety of noncovalent interactions are expected to play a role in its supramolecular assembly.

Computational methods can be used to analyze the full landscape of atomic interactions, including intramolecular and intermolecular noncovalent bonds. Studies on highly polymorphic benzenesulfonamide (B165840) derivatives have demonstrated the importance of such interactions in defining their crystal structures. rsc.org These studies have quantified conformational differences and assessed the relative importance of various noncovalent interactions. rsc.org

The bromine atom can participate in halogen bonding, while the aromatic ring can engage in π-π stacking and C-H···π interactions. The sulfonyl and ester groups are capable of forming hydrogen bonds with suitable donors. These interactions collectively dictate the packing of the molecules in the crystalline state, influencing properties such as melting point and solubility.

Table 3: Potential Noncovalent Interactions

Interaction Type Participating Groups Significance
Halogen BondingBromine atomDirectional interaction influencing crystal packing.
π-π StackingBenzene ringContributes to the stabilization of the crystal lattice.
C-H···π InteractionsAromatic C-H bonds and the π-systemFurther stabilization of the molecular assembly.
Hydrogen BondingSulfonyl/carbonyl oxygens as acceptorsKey interactions in the presence of hydrogen bond donors.

This table is a theoretical prediction based on the molecular structure and established principles of supramolecular chemistry.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govnih.gov

For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on a set of calculated molecular descriptors. For instance, QSAR studies on substituted benzenesulfonyl glutamines have shown excellent correlations with their tumor-suppressing activities. nih.gov Similarly, QSPR models can be used to predict various physicochemical properties. nih.gov

The development of a QSAR/QSPR model for this compound would involve the calculation of a wide range of descriptors, including electronic, steric, and lipophilic parameters. These descriptors would then be correlated with experimental data using statistical methods such as multiple linear regression or machine learning algorithms. wu.ac.th Such models can guide the design of new derivatives with enhanced activity or desired properties.

Advanced Applications of this compound in Chemical Synthesis and Materials Science

Extensive research of scientific literature and chemical databases reveals a significant lack of specific information regarding the advanced applications of the chemical compound this compound. As such, a detailed article structured around its role as a key synthetic building block, its applications in the synthesis of functional materials, or its use in the development of novel reagents and catalysts cannot be generated at this time.

The absence of dedicated studies on this compound in the specified contexts of complex organic frameworks, multi-step organic synthesis, polymer monomers, self-assembled systems, or as a precursor to new reagents and catalysts, prevents a scientifically accurate and informative discussion as outlined.

Advanced Applications in Chemical Synthesis and Materials Science

Development of Novel Reagents and Catalysts

Use as a Sulfonyl Transfer Agent

Sulfonyl groups are crucial components in many pharmaceuticals and agrochemicals. Compounds capable of transferring a sulfonyl group to a nucleophile are therefore of significant interest. While sulfonyl chlorides are the most common sulfonylating agents, other derivatives can also serve this purpose. researchgate.net

The reactivity of the sulfonyl group in Ethyl 2-(3-bromobenzenesulfonyl)propanoate as a transfer agent would be influenced by the nature of the leaving group, which in this case is the ethyl 2-propanoate carbanion. The stability of this potential carbanion is a key factor. Generally, sulfonate esters are potent electrophiles because the sulfonate anion is a very weak base and therefore an excellent leaving group. periodicchemistry.comnih.gov However, in the target molecule, the sulfonyl group is attached to a carbon atom of the propanoate chain, not an oxygen atom. This C-S bond is typically strong, making the direct transfer of the entire 3-bromobenzenesulfonyl group less probable under standard conditions.

Instead, it is more likely that the molecule could act as a precursor to other sulfonylating agents. For instance, cleavage of the ester group followed by decarboxylation could potentially generate a more reactive species, although this would require specific and likely harsh reaction conditions.

Table 1: Comparison of Sulfonylating Agents

Sulfonylating AgentReactivityLeaving GroupTypical Applications
3-Bromobenzenesulfonyl chloride HighChloride ionSynthesis of sulfonamides and sulfonate esters
This compound (Theoretical) LowEthyl 2-propanoate carbanionLimited direct use as a sulfonyl transfer agent
Aryl Sulfonate Esters Moderate to HighAryloxide or alkoxideCross-coupling reactions, synthesis of vinyl sulfones researchgate.net

Contributions to Ligand Design for Metal Catalysis

The 3-bromobenzenesulfonyl moiety of the molecule offers a handle for further chemical modification, particularly in the design of ligands for metal catalysis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, allowing for the attachment of other molecular fragments. This would enable the synthesis of complex, multidentate ligands where the sulfonyl group could act as a coordinating site. The oxygen atoms of the sulfonyl group are known to coordinate with metal centers, influencing the electronic properties and catalytic activity of the metal complex.

For example, the bromine atom could be replaced with a phosphine (B1218219) or amine group via a palladium-catalyzed cross-coupling reaction. The resulting molecule would possess both a "hard" coordinating site (the sulfonyl oxygens) and a "soft" coordinating site (the phosphine or amine), making it a potentially valuable hemilabile ligand. Such ligands are of great interest in catalysis as they can stabilize metal centers in different oxidation states and create a reactive vacant site during the catalytic cycle.

Table 2: Potential Ligand Synthesis via Cross-Coupling

Cross-Coupling ReactionCoupling PartnerPotential Ligand Functionality
Suzuki Coupling Arylboronic acidBiphenyl-based structures
Buchwald-Hartwig Amination AmineAmino-functionalized sulfonyl compounds
Sonogashira Coupling Terminal alkyneAlkynyl-substituted aromatic sulfones

Green Chemistry Considerations in Synthesis and Application

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are highly relevant to the synthesis and potential applications of this compound.

Solvent-Free or Environmentally Benign Reaction Conditions

The synthesis of sulfonyl esters has traditionally involved the use of volatile organic solvents. However, recent research has focused on developing more environmentally friendly methods. bohrium.com One promising approach is the use of solvent-free reaction conditions, often facilitated by a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). tandfonline.combohrium.com Such methods not only reduce solvent waste but can also lead to cleaner reactions with easier product isolation.

Another green approach is the use of visible-light-induced reactions, which can proceed under mild conditions without the need for harsh reagents. nih.gov The synthesis of sulfonic esters from arylazo sulfones and alcohols using a copper catalyst and visible light is one such example. nih.gov While a direct synthesis of this compound using these methods has not been reported, they represent the direction of modern synthetic chemistry towards more sustainable practices.

Table 3: Green Synthesis Strategies for Sulfonyl Esters

StrategyDescriptionAdvantages
Solvent-Free Synthesis Reactions are conducted without a solvent, often with a solid or liquid catalyst. bohrium.comReduced solvent waste, often cleaner reactions.
Visible-Light Photocatalysis Uses light as an energy source to drive the reaction, often at room temperature. nih.govMild reaction conditions, high functional group tolerance.
Use of SO₂ Surrogates Employs stable solid precursors of sulfur dioxide, avoiding the handling of gaseous SO₂. researchgate.netSafer handling, precise stoichiometry.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A hypothetical synthesis of this compound could proceed via the reaction of 3-bromobenzenesulfonyl chloride with ethyl 2-bromopropanoate (B1255678) in the presence of a base to neutralize the HCl byproduct.

The atom economy of such a reaction would be calculated as follows:

Reaction: C₆H₄BrClO₂S + C₅H₉BrO₂ → C₁₁H₁₃BrO₄S + HBr + Cl⁻ (assuming a base is used to abstract a proton and the chloride is the leaving group)

To provide a more concrete example of an atom economy calculation for a related, established reaction, consider the synthesis of a simple sulfonate ester from a sulfonyl chloride and an alcohol:

Reaction: R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

Table 4: Atom Economy Calculation for a Hypothetical Synthesis

Reactant/ProductFormulaMolecular Weight ( g/mol )
3-Bromobenzenesulfonyl chloride C₆H₄BrClO₂S255.52 sigmaaldrich.comnih.gov
Ethyl propanoate C₅H₁₀O₂102.13
This compound C₁₁H₁₃BrO₄S351.19
Byproduct (HCl) HCl36.46

Atom Economy (%) = [Molecular Weight of Desired Product / (Sum of Molecular Weights of all Reactants)] x 100

In a hypothetical reaction where 3-bromobenzenesulfonyl chloride reacts with ethyl propanoate (assuming a different, more complex pathway than simple esterification), the atom economy would be:

Atom Economy (%) = [351.19 / (255.52 + 102.13)] x 100 = 98.1%

Future Directions and Emerging Research Avenues

Exploration of New Reaction Discovery Platforms

The synthesis of sulfonyl derivatives is a cornerstone of modern organic chemistry. Future research will likely focus on developing novel reaction platforms that are more efficient, sustainable, and safer. For compounds like Ethyl 2-(3-bromobenzenesulfonyl)propanoate, this could involve late-stage functionalization, where the bromine atom or the carbon alpha to the sulfonyl group is modified in the final steps of a synthetic sequence.

Recent advancements have seen the use of pyrylium (B1242799) salts to activate primary sulfonamides for conversion into sulfonyl chlorides, which are versatile intermediates. researchgate.netresearchgate.net This method's mild conditions and high selectivity could be adapted for the synthesis of complex sulfonyl compounds. researchgate.netresearchgate.net Furthermore, the development of methods utilizing fluorosulfonyl radicals presents a new frontier for creating sulfonyl fluorides, which have applications in chemical biology and drug discovery. rsc.org

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and efficiency, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of sulfonyl chlorides, often a precursor to compounds like this compound, has been shown to benefit from continuous flow processes, allowing for better control over reaction parameters and improved safety. rsc.org Research in this area is focused on developing integrated flow systems for the multi-step synthesis of complex molecules. acs.org The continuous flow synthesis of N-sulfonyl-1,2,3-triazoles, for instance, has been achieved with short residence times and high yields. acs.org Such technologies could be applied to the production of a library of sulfonyl compounds for screening and development. acs.org

Asymmetric Synthesis and Chiral Induction with Related Derivatives

The carbon atom alpha to the sulfonyl group in this compound is a prochiral center. The development of methods for the asymmetric synthesis of such compounds to produce single enantiomers is a significant area of research. Chiral sulfinyl imidates have been used as building blocks in the asymmetric synthesis of α-substituted esters and amides. nih.govresearchgate.netnih.gov These methods often achieve high diastereomeric ratios and yields. nih.govresearchgate.net

Future research may focus on developing catalytic asymmetric methods for the direct functionalization of the alpha-carbon of sulfonyl esters. The use of chiral organocatalysts or transition metal complexes could enable the enantioselective synthesis of a wide range of chiral sulfonyl compounds. wixsite.com The resulting chiral molecules could have applications in medicinal chemistry and materials science.

Bio-inspired Chemical Transformations (excluding direct biological activity for human use)

Nature utilizes sulfur in a variety of ways, and bio-inspired chemistry seeks to mimic these processes for synthetic purposes. While excluding direct applications in human medicine, research into how enzymes handle organosulfur compounds can inspire new catalytic systems. For instance, understanding the mechanisms of biological sulfoxidation could lead to the development of new, environmentally benign catalysts for the synthesis of sulfoxides from sulfides.

The sulfonyl group can also be a target for bio-inspired transformations. While not directly involving enzymes, the principles of biocatalysis, such as reactions in water under mild conditions, can guide the development of greener synthetic routes to sulfonyl-containing molecules.

Development of Smart Materials Incorporating Sulfonyl Esters

"Smart" materials that respond to external stimuli such as pH, temperature, or light are a rapidly growing field of materials science. The incorporation of sulfonyl groups into polymers can impart unique properties. For example, polymers containing sulfanilic acid have been shown to exhibit pH sensitivity and electrical conductivity. patsnap.com

The structure of this compound suggests it could be a monomer or a precursor to a monomer for the synthesis of novel smart polymers. The polar sulfonyl group could contribute to the material's responsiveness, while the bromo-aromatic ring offers a site for further polymerization or cross-linking. Research in this area could lead to the development of new sensors, actuators, or responsive coatings. The use of renewable materials like cellulose (B213188) as a scaffold for smart materials is also an active area of investigation. nih.gov

Q & A

Q. What are the key synthetic routes for Ethyl 2-(3-bromobenzenesulfonyl)propanoate, and how do reaction conditions influence product yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of a propanoate ester precursor. For example, substituting a hydroxyl group with a 3-bromobenzenesulfonyl group using 3-bromobenzenesulfonyl chloride under alkaline conditions (e.g., pyridine or triethylamine as a base). Reagent stoichiometry and temperature are critical: excess sulfonyl chloride at 0–5°C minimizes hydrolysis, while gradual warming to room temperature ensures completion. Yields can exceed 80% with rigorous exclusion of moisture . Side reactions (e.g., ester hydrolysis) are mitigated using anhydrous solvents (e.g., dichloromethane) and inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identifies protons and carbons adjacent to the sulfonyl and bromine substituents. The deshielding effect of the sulfonyl group shifts nearby protons downfield (e.g., δ 3.5–4.5 ppm for CH2 groups).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+: ~335.98 Da) and bromine isotopic patterns.
  • IR Spectroscopy : Detects sulfonyl S=O stretching (~1350–1150 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar sulfonates (e.g., Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate) .

Q. How can researchers confirm the purity of this compound, and what are common contaminants?

  • Methodological Answer :
  • HPLC/GC-MS : Quantify purity (>95% is typical for research-grade material). Common contaminants include unreacted sulfonyl chloride or ester hydrolysis products (e.g., free carboxylic acids).
  • TLC Monitoring : Use silica gel plates with a hexane/ethyl acetate (3:1) mobile phase; visualize with UV or iodine staining.
  • Elemental Analysis : Validate C, H, S, and Br content against theoretical values (e.g., C: ~42.7%, Br: ~23.7%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for sulfonyl-containing propanoate derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from dynamic effects (e.g., restricted rotation around the sulfonyl group) or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1H-1H or 1H-13C couplings.
  • Variable-Temperature NMR : Identifies conformational changes (e.g., coalescence of peaks at elevated temperatures).
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., Ethyl 2-[(4-methylphenyl)sulfonyl]propanoate or bromophenyl derivatives ).

Q. What strategies optimize regioselectivity in sulfonylation reactions for this compound?

  • Methodological Answer :
  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer sulfonylation to the desired position.
  • pH Control : Alkaline conditions favor sulfonate anion formation, enhancing electrophilic attack on the propanoate backbone.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify optimal pathways. For example, the electron-withdrawing bromine substituent activates the sulfonyl group for nucleophilic substitution .

Q. How do electronic effects of the 3-bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 3-bromo group’s electron-withdrawing nature enhances the electrophilicity of the sulfonyl moiety, facilitating Suzuki-Miyaura or Ullmann couplings. Key considerations:
  • Catalyst Selection : Pd(PPh3)4 or CuI/ligand systems for C-S bond formation.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • By-Product Mitigation : Monitor for debromination using GC-MS or in situ IR .

Q. What computational tools predict the biological or material science applications of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against protein targets (e.g., enzymes with sulfonate-binding pockets) using AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., bromine position) with bioactivity using datasets from agrochemical sulfonates (e.g., fenoxaprop ethyl ester ).
  • Crystal Engineering : Analyze X-ray data (e.g., C–Br···π interactions ) to design supramolecular assemblies.

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

  • Methodological Answer :
  • Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to computed IR frequencies.
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotameric states.
  • Experimental Validation : Compare with solid-state IR (attenuated total reflectance) to minimize solvent effects .

Stability and Safety Considerations

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Keep in amber vials at –20°C under nitrogen to prevent hydrolysis/oxidation.
  • Decomposition Pathways : Monitor via accelerated stability testing (40°C/75% RH for 1 month). Major degradation products include 3-bromobenzenesulfonic acid and ethyl propanoate .

Tables for Key Data

Property This compound Ethyl 2-[(4-Methylphenyl)sulfonyl]propanoate
Molecular FormulaC₁₁H₁₃BrO₄SC₁₂H₁₆O₄S
Molecular Weight (g/mol)337.19256.32
Key NMR Shifts (δ, ppm)1.3 (t, CH3), 4.2 (q, CH2O), 7.5–8.0 (Ar-H)1.2 (t, CH3), 2.4 (s, CH3), 7.3–7.8 (Ar-H)
Stability in AirMoisture-sensitiveStable under anhydrous conditions

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